
7,8-Dichloroquinolin-2-amine
Übersicht
Beschreibung
7,8-Dichloroquinolin-2-amine is a chemical substance with a wide range of applications in research and industry. It is a bulk and research quantity manufacturer .
Molecular Structure Analysis
The molecular formula of 7,8-Dichloroquinolin-2-amine is C9H6Cl2N2. The InChI code is 1S/C9H6Cl2N2/c10-6-3-1-5-2-4-7(12)13-9(5)8(6)11/h1-4H,(H2,12,13) .
Physical And Chemical Properties Analysis
7,8-Dichloroquinolin-2-amine is a powder with a molecular weight of 213.06 g/mol .
Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Amination
The palladium-catalyzed amination of dichloroquinolines, including 7,8-dichloroquinolin-2-amine, with adamantane-containing amines demonstrates the utility of this compound in synthesizing complex amines. This method provided improved yields for 2,8-dichloroquinoline derivatives, showcasing the compound's role in selective synthesis processes (Abel et al., 2013).
Synthesis of Novel Compounds
7,8-Dichloroquinolin-2-amine has been utilized in the synthesis of novel benzo[h][1,6]naphthyridine derivatives. These derivatives represent a new class of building blocks for chemical synthesis, highlighting the compound's significance in creating new chemical entities (Toche et al., 2010).
Antimicrobial Activity
Research involving the synthesis of new 8-nitrofluoroquinolone derivatives from precursors including 7,8-dichloroquinolin-2-amine has shown promising antibacterial properties. These derivatives exhibited significant activity against both gram-positive and gram-negative bacteria, indicating the compound's potential in contributing to the development of new antibiotics (Al-Hiari et al., 2007).
Catalytic Amination
Chromium(II)-catalyzed amination of N-heterocyclic chlorides using 7,8-dichloroquinolin-2-amine showcases a ligand-free method to achieve aminated products. This approach is noteworthy for its regioselective catalysis, providing an efficient pathway to synthesize various aminated N-heterocycles (Steib et al., 2015).
Antioxidant Activity
A study on the synthesis and antioxidant activity of new selenium-containing quinolines derived from 7,8-dichloroquinolin-2-amine has highlighted its utility in producing compounds with significant antioxidant potential. This research indicates the potential of 7,8-dichloroquinolin-2-amine derivatives in developing therapeutic agents with antioxidant properties (Bocchini et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
7,8-dichloroquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-3-1-5-2-4-7(12)13-9(5)8(6)11/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJPZTMVFHTDJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=N2)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dichloroquinolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



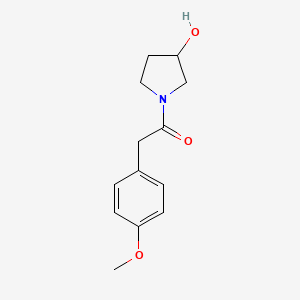
![[5-[3-(Trifluoromethyl)phenyl]thiophen-2-yl]methanol](/img/structure/B1487804.png)
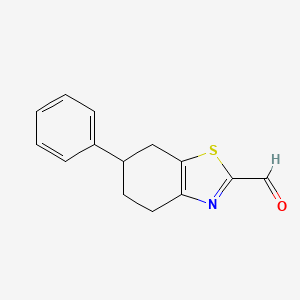

![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1487807.png)
![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1487810.png)
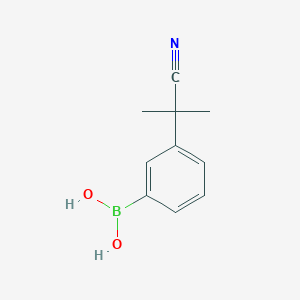
![[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1487813.png)
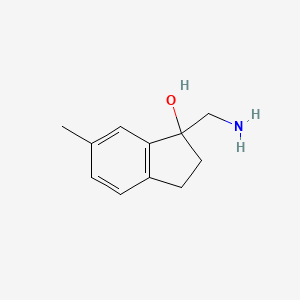
![(8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1487815.png)
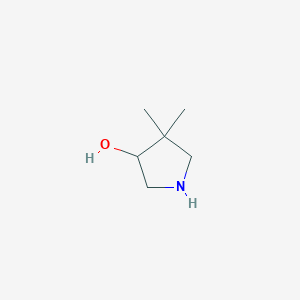

![1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487818.png)
